4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core. The compound consists of a 4-methylbenzenesulfonamide group linked via an N-atom to a 2-methylphenyl substituent at position 5 of the thiazolo[5,4-b]pyridine scaffold (Figure 1). Thiazolo[5,4-b]pyridine-containing compounds are frequently explored as kinase inhibitors or enzyme modulators due to their structural mimicry of purine nucleotides. However, the specific biological target and activity of this compound require further elucidation.
Properties
IUPAC Name |
4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-9-16(10-6-13)27(24,25)23-18-12-15(8-7-14(18)2)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGBGZQAXFLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and halides. Subsequent steps may include sulfonation and methylation reactions to introduce the benzenesulfonamide and methyl groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro groups or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Thiazole sulfones or sulfoxides.
Reduction: : Reduced nitro compounds or other reduced derivatives.
Substitution: : Substituted phenyl rings with various functional groups.
Scientific Research Applications
The compound 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry. This article explores its applications, mechanisms of action, and relevant case studies.
Targeting Phosphoinositide 3-Kinase (PI3K)
One of the primary applications of this compound is its role as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway. PI3K is crucial for cell growth, survival, and proliferation, making it a significant target in cancer therapy. Research indicates that derivatives of thiazolo[5,4-b]pyridine, including this compound, exhibit potent inhibitory activity against various isoforms of PI3K, which can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
Cancer Treatment
The compound has shown promising results in preclinical studies as a potential anti-cancer agent. For instance, specific thiazolo[5,4-b]pyridine derivatives have demonstrated high selectivity and potency against PI3K isoforms such as PI3Kα and PI3Kδ with low IC50 values (around 3-4 nM), indicating strong inhibitory effects . This selectivity is critical for minimizing side effects associated with broader-spectrum inhibitors.
Biochemical Pathways Modulation
By inhibiting the PI3K/AKT/mTOR signaling pathway, the compound may influence various cellular processes including apoptosis (programmed cell death), metabolism, and cell cycle progression. This modulation can be particularly beneficial in developing treatments for diseases characterized by dysregulated cell growth .
Enzymatic Inhibition
The compound interacts directly with the PI3K enzyme, inhibiting its activity. This interaction likely involves specific binding sites on the enzyme where the sulfonamide group plays a pivotal role in forming hydrogen bonds with key amino acid residues . The structural characteristics of the thiazolo[5,4-b]pyridine moiety enhance its binding affinity and specificity.
Impact on Cellular Functions
Inhibition of PI3K leads to downstream effects on AKT signaling pathways, which are vital for cellular functions such as:
- Cell Growth : Reduced signaling through these pathways can lead to decreased tumor cell proliferation.
- Survival : Inhibition may promote apoptosis in cancer cells that rely on PI3K signaling for survival .
Case Study 1: Preclinical Evaluation
A series of studies have evaluated the efficacy of thiazolo[5,4-b]pyridine derivatives in various cancer models. One notable study found that a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages . The results highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that modifications to the sulfonamide and thiazole groups significantly affected inhibitory potency against PI3K. For example, replacing certain functional groups resulted in a more than tenfold increase or decrease in activity, underscoring the importance of precise molecular design .
Mechanism of Action
The mechanism by which 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, if it acts as a kinase inhibitor, it would bind to the active site of the kinase enzyme, preventing its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Core Scaffold Modifications
- Thiazolo[5,4-b]pyridine vs. Imidazo-Thiazolo-Pyridine : Compound 1 incorporates an imidazo[4,5-d]thiazolo-pyridine core, enhancing planar rigidity compared to the simpler thiazolo-pyridine in the target compound. This modification likely improves binding affinity to kinase ATP pockets but may reduce solubility.
- Methoxy and Piperazinyl Substituents: The GK activator features a 5-methoxy group on the thiazolo-pyridine and a piperazinyl-sulfonyl side chain, which contribute to its allosteric binding mode.
Sulfonamide Variations
- Benzene vs. Thiophene Sulfonamide : The thiophene sulfonamide in ’s compound introduces sulfur-mediated electronic effects and reduced aromaticity compared to the benzene sulfonamide in the target compound. This may alter metabolic stability or off-target interactions.
- Dual Sulfonamide in MP-A08: MP-A08 employs two benzene sulfonamide groups connected by an iminomethyl linker, enabling dual SphK1/SphK2 inhibition. The target compound’s single sulfonamide group likely restricts it to a single target.
Biological Activity
The compound 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 452.6 g/mol. Its structure features a thiazolo[5,4-b]pyridine moiety, which is known for various pharmacological properties, including antimicrobial and anticancer activities.
The primary mechanism of action involves the inhibition of Phosphoinositide 3-Kinase (PI3K) . This enzyme plays a crucial role in several cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts the PI3K/AKT/mTOR signaling pathway , which is often dysregulated in various cancers and other diseases. This inhibition leads to reduced cell survival and proliferation in cancer cells, making it a potential candidate for anticancer therapy.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that it possesses moderate to high antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains .
- Antifungal Activity : It also demonstrated antifungal activity against Aspergillus niger and Apergillus oryzae, with effective concentrations noted at 1 µg/mL .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for these cell lines suggest that it may be effective in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.23–0.70 mg/mL | |
| Antifungal | A. niger, A. oryzae | 1 µg/mL | |
| Cytotoxicity | Various cancer cell lines | IC50 values vary |
Pharmacokinetics
The pharmacokinetic profile suggests favorable bioavailability due to its structural properties, which enhance absorption and distribution within biological systems. Preliminary studies indicate that the compound may have a suitable half-life for therapeutic applications, although detailed pharmacokinetic studies are required for conclusive data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
